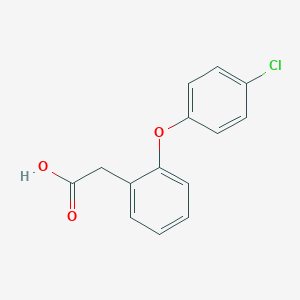

2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Cat. No. B057220

Key on ui cas rn:

25563-04-6

M. Wt: 262.69 g/mol

InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08288564B2

Procedure details

A mixture of 552.0 g (4.0 mol) of potassium carbonate and 1500 mL of diglyme was kept at 0-20° C. while adding 283.1 g (2.2 mol) of 4-chlorophenol thereto and mixing, and then 5.74 g (0.04 mol) of copper(I) bromide was added. The obtained mixture was heated to 100° C., and 90.3 g (0.53 mol) of 2-chlorophenylacetic acid was added. This mixture was stirred at the same temperature for 1 hour, and then 159.4 g (0.93 mol) of 2-chlorophenylacetic acid was further added. After stirring the obtained mixture at 120-130° C. for approximately 8 hours, completion of the reaction was confirmed by high-performance liquid chromatography. The reacted mixture was cooled to near room temperature, and then approximately 700 mL of water and approximately 650 mL of 35 wt % hydrochloric acid water were added in that order. The pH of the aqueous layer was below 1. After further adding about 500 mL of water to the obtained mixture, it was extracted once with 400 mL and once with 200 mL of toluene, in that order. The obtained organic layers were combined and washed 3 times with 500 mL of water and once with 500 mL of brine, in that order. The obtained organic layer was subjected to dehydration treatment with anhydrous magnesium sulfate, and 100 mL of heptane was added dropwise to approximately 400 g of the residue obtained by partially concentrating the treated organic layer. The internal temperature of the mixture after the dropwise addition was about 70° C., and crystals precipitated in the mixture. Upon completion of the dropwise addition, the mixture was cooled to 20-25° C. and the crystals were separated off by filtration. The obtained crystals were washed with 100 mL of a heptane/toluene=1/1 mixed solvent and dried under reduced pressure to obtain 245.6 g of 2-(2-(4-chlorophenoxy)phenyl)acetic acid as a white solid. The yield was 68.8%.

Name

copper(I) bromide

Quantity

5.74 g

Type

catalyst

Reaction Step Five

Yield

68.8%

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH2:22][C:23]([OH:25])=[O:24].O.Cl>[Cu]Br.O.COCCOCCOC>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH2:22][C:23]([OH:25])=[O:24])=[CH:10][CH:9]=1 |f:0.1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

552 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1500 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Two

|

Name

|

|

|

Quantity

|

283.1 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

90.3 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)CC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

159.4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)CC(=O)O

|

Step Five

|

Name

|

copper(I) bromide

|

|

Quantity

|

5.74 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]Br

|

Step Six

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.Cl

|

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This mixture was stirred at the same temperature for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept at 0-20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring the obtained mixture at 120-130° C. for approximately 8 hours

|

|

Duration

|

8 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reacted mixture was cooled to near room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted once with 400 mL and once with 200 mL of toluene, in that order

|

WASH

|

Type

|

WASH

|

|

Details

|

washed 3 times with 500 mL of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise to approximately 400 g of the residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

by partially concentrating the treated organic layer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The internal temperature of the mixture after the dropwise addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was about 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystals precipitated in the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the dropwise addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to 20-25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystals were separated off by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The obtained crystals were washed with 100 mL of a heptane/toluene=1/1 mixed solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 245.6 g | |

| YIELD: PERCENTYIELD | 68.8% | |

| YIELD: CALCULATEDPERCENTYIELD | 176.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |